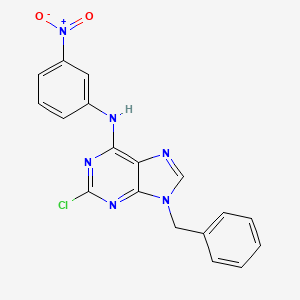
9H-Purin-6-amine, 2-chloro-N-(3-nitrophenyl)-9-(phenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-Purin-6-amine, 2-chloro-N-(3-nitrophenyl)-9-(phenylmethyl)- is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine ring system substituted with a 2-chloro group, a 3-nitrophenyl group, and a phenylmethyl group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purin-6-amine, 2-chloro-N-(3-nitrophenyl)-9-(phenylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing precursors.
Introduction of the 2-Chloro Group: Chlorination of the purine ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of the 3-Nitrophenyl Group: The nitrophenyl group is introduced via a nucleophilic aromatic substitution reaction, often using a nitrophenyl halide and a suitable base.
Addition of the Phenylmethyl Group: The final step involves the alkylation of the purine ring with a phenylmethyl halide in the presence of a strong base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with various nucleophiles, including amines, thiols, and alkoxides, to form a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as ammonia, thiols, or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor due to its structural similarity to nucleotides.
- Explored for its interactions with DNA and RNA, which could have implications in genetic research.
Medicine:
- Potential applications in drug development, particularly as an anticancer or antiviral agent.
- Studied for its ability to modulate biological pathways involved in cell proliferation and apoptosis.
Industry:
- Used in the development of specialty chemicals and advanced materials.
- Potential applications in the synthesis of dyes and pigments due to its aromatic structure.
作用机制
The mechanism of action of 9H-Purin-6-amine, 2-chloro-N-(3-nitrophenyl)-9-(phenylmethyl)- is primarily based on its ability to interact with biological macromolecules such as enzymes and nucleic acids. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, its structural similarity to nucleotides allows it to intercalate into DNA and RNA, potentially disrupting replication and transcription processes.
相似化合物的比较
- 9H-Purin-6-amine, 2-chloro-9-(phenylmethyl)-
- 9H-Purin-6-amine, 2-chloro-N-(3-nitrophenyl)-
- 9H-Purin-6-amine, 9-(phenylmethyl)-
Comparison:
9H-Purin-6-amine, 2-chloro-9-(phenylmethyl)-: Lacks the nitrophenyl group, which may result in different reactivity and biological activity.
9H-Purin-6-amine, 2-chloro-N-(3-nitrophenyl)-: Lacks the phenylmethyl group, which could affect its solubility and interaction with biological targets.
9H-Purin-6-amine, 9-(phenylmethyl)-: Lacks the chloro and nitrophenyl groups, making it less reactive in certain chemical reactions.
The unique combination of substituents in 9H-Purin-6-amine, 2-chloro-N-(3-nitrophenyl)-9-(phenylmethyl)- imparts distinct properties that differentiate it from these similar compounds, making it a valuable compound for various scientific research applications.
属性
CAS 编号 |
125802-63-3 |
|---|---|
分子式 |
C18H13ClN6O2 |
分子量 |
380.8 g/mol |
IUPAC 名称 |
9-benzyl-2-chloro-N-(3-nitrophenyl)purin-6-amine |
InChI |
InChI=1S/C18H13ClN6O2/c19-18-22-16(21-13-7-4-8-14(9-13)25(26)27)15-17(23-18)24(11-20-15)10-12-5-2-1-3-6-12/h1-9,11H,10H2,(H,21,22,23) |
InChI 键 |
VDMGOGGMLMSBJI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)Cl)NC4=CC(=CC=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




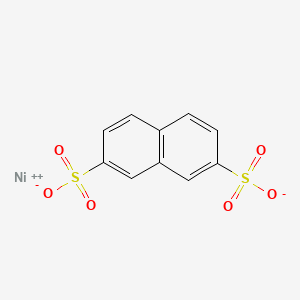





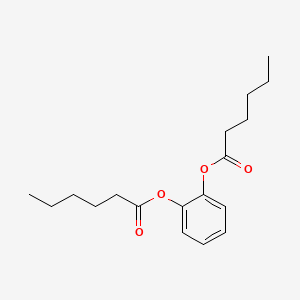
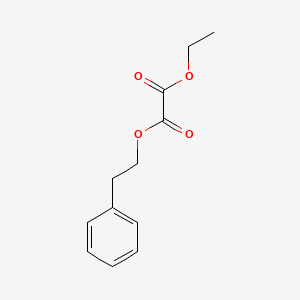


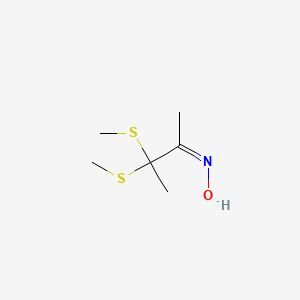
![(9Z,21Z,23Z)-2,19-dihydroxy-11-methoxy-3,7,12,15,15,18,20,24,32-nonamethyl-8,14,16,33-tetraoxa-26-azapentacyclo[25.3.1.14,7.113,17.05,30]tritriaconta-1(30),2,4,9,21,23,27-heptaene-6,25,29,31-tetrone](/img/structure/B12656978.png)
